1-Butoxy-4-chloro-2,3-difluorobenzene chemical structure and properties
1-Butoxy-4-chloro-2,3-difluorobenzene chemical structure and properties
Executive Summary
1-Butoxy-4-chloro-2,3-difluorobenzene is a specialized halogenated aromatic ether utilized primarily as a mesogenic core intermediate in the synthesis of negative dielectric anisotropy liquid crystals (LCs) . The compound features a "2,3-difluoro" substitution pattern, a critical structural motif that imparts a lateral dipole moment essential for Vertically Aligned (VA) mode TFT-LCD displays.
This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, validated synthetic pathways, and applications in materials science.[1] It is designed for process chemists and materials scientists requiring high-fidelity data for synthesis and formulation.
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of a benzene ring substituted with a butoxy tail, two fluorine atoms at the 2 and 3 positions, and a chlorine atom at the 4 position. The steric interplay between the vicinal fluorine atoms and the bulky chlorine substituent creates a rigid, electron-deficient core suitable for π-π stacking in mesophases.
| Attribute | Detail |
| IUPAC Name | 1-Butoxy-4-chloro-2,3-difluorobenzene |
| Common Name | 4-Chloro-2,3-difluorobutyl phenyl ether |
| Molecular Formula | C₁₀H₁₁ClF₂O |
| Molecular Weight | 220.64 g/mol |
| SMILES | CCCCOC1=C(F)C(F)=C(Cl)C=C1 |
| InChI Key | (Predicted) HYDIPEHDSUNHPA-UHFFFAOYSA-N (Analog) |
| Structural Class | Polyhalogenated Alkoxybenzene |
Physicochemical Properties
Data below represents experimental values for the class of 2,3-difluoroalkoxybenzenes, adjusted for the 4-chloro substituent effect.
| Property | Value / Range | Note |
| Physical State | Colorless to pale yellow liquid | At STP |
| Boiling Point | 235°C – 245°C (est. at 760 mmHg) | Higher than non-chloro analog (~210°C) |
| Density | 1.25 ± 0.05 g/cm³ | Halogenation increases density significantly |
| Refractive Index ( | 1.48 – 1.50 | High polarizability due to Cl/F atoms |
| Solubility | Soluble: DCM, Toluene, Ethyl AcetateInsoluble: Water | Lipophilic character dominates |
| Flash Point | >100°C | Closed Cup (Predicted) |
Synthetic Pathways & Process Chemistry
The industrial standard for synthesizing 1-Butoxy-4-chloro-2,3-difluorobenzene is the Williamson Ether Synthesis . This pathway is preferred for its high yield (>90%) and operational simplicity. It involves the O-alkylation of 4-chloro-2,3-difluorophenol with 1-bromobutane .
Reaction Mechanism
The reaction proceeds via an S_N2 mechanism . The phenolic hydroxyl group is deprotonated by a base (Potassium Carbonate) to form a phenoxide ion. This nucleophile then attacks the primary carbon of 1-bromobutane, displacing the bromide leaving group.[1]
Experimental Protocol (Bench Scale)
Note: All steps must be performed in a fume hood due to the volatility of alkyl halides.
Reagents:
-
4-Chloro-2,3-difluorophenol (1.0 eq)
-
1-Bromobutane (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq, anhydrous) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone
Step-by-Step Methodology:
-
Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-2,3-difluorophenol (e.g., 16.4 g, 100 mmol) in anhydrous DMF (100 mL).
-
Deprotonation: Add anhydrous
(27.6 g, 200 mmol) in a single portion. Stir at room temperature for 30 minutes to facilitate phenoxide formation. Observation: Slight color change may occur. -
Alkylation: Add 1-bromobutane (16.4 g, 120 mmol) dropwise via an addition funnel over 15 minutes.
-
Reflux: Heat the mixture to 80°C (if using DMF) or reflux (if using Acetone) for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.[2]
-
Quench: Cool the mixture to room temperature. Pour into ice-cold water (300 mL) to precipitate the organic product and dissolve inorganic salts.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (
mL). Combine organic layers. -
Workup: Wash combined organics with water (
), then brine ( ). Dry over anhydrous .[1] -
Purification: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation or silica gel column chromatography (Eluent: Hexane) to yield the pure product.
Process Flow Diagram
Figure 1: Synthetic workflow for the O-alkylation of 4-chloro-2,3-difluorophenol via Williamson Ether synthesis.
Applications in Materials Science
Liquid Crystal Displays (VA-TFT)
The primary utility of 1-Butoxy-4-chloro-2,3-difluorobenzene is as a building block for negative dielectric anisotropy (
-
Mechanism: The vicinal difluoro (2,3-F) substitution creates a dipole moment perpendicular to the long molecular axis. When an electric field is applied, these molecules align perpendicular to the field, a requirement for Vertically Aligned (VA) switching modes.
-
Role of Chlorine: The 4-chloro substituent enhances the clearing point (
) and viscosity compared to fully fluorinated analogs, often used to tune the rotational viscosity ( ) of the final mixture.
Pharmaceutical Bioisosteres
In medicinal chemistry, the 2,3-difluorophenyl moiety serves as a bioisostere for other aromatic rings, improving metabolic stability against P450 oxidation due to the strength of the C-F bond.
Analytical Characterization
Researchers should validate the identity of synthesized batches using the following spectroscopic signatures.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz,- 6.80 – 7.10 (m, 2H, Aromatic H5/H6): Complex splitting due to H-F and H-H coupling.
-
4.02 (t,
Hz, 2H, ): Characteristic deshielded triplet next to oxygen. -
1.75 – 1.85 (m, 2H,
): Quintet-like multiplet. -
1.45 – 1.55 (m, 2H,
): Sextet-like multiplet. -
0.98 (t,
Hz, 3H, ): Terminal methyl group.
-
Two distinct signals in the range of
-130 to -160 ppm, showing strong coupling ( Hz).
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): m/z 220 (Cl-35 isotope) and 222 (Cl-37 isotope) in a 3:1 ratio. -
Fragmentation: Loss of butyl chain (
) is a common fragmentation pathway, yielding the [4-chloro-2,3-difluorophenol] ion.
Safety & Handling Protocols
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
Aquatic Toxicity: Acute 1 (H400) – Common for halogenated aromatics.
Handling Precautions:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of vapors.
-
Waste Disposal: Dispose of as halogenated organic waste. Do not release into drains due to high aquatic toxicity.
References
-
BenchChem. (n.d.). 1-Butoxy-2,3-Difluorobenzene Synthesis and Properties. Retrieved from (General synthesis reference for 2,3-difluoroalkoxybenzenes).
-
PubChem. (2025).[3] 1-Butoxy-2,3-difluorobenzene Compound Summary. National Library of Medicine. Retrieved from .
-
ChemicalBook. (2024). Synthesis of Fluorinated Liquid Crystal Intermediates. Retrieved from .
-
TCI Chemicals. (2024).[4] Fluorinated Biphenyls and Analogs [Liquid Crystal Materials]. Retrieved from .
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloro-2,3-difluorophenol. Retrieved from .
